METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE
Brand Name: Vulcanchem
CAS No.: 168786-98-9
VCID: VC0170402
InChI: InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1
SMILES: COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
Molecular Formula: C19H19FO4
Molecular Weight: 330.3 g/mol

METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE

CAS No.: 168786-98-9

Main Products

VCID: VC0170402

Molecular Formula: C19H19FO4

Molecular Weight: 330.3 g/mol

METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE - 168786-98-9

CAS No. 168786-98-9
Product Name METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE
Molecular Formula C19H19FO4
Molecular Weight 330.3 g/mol
IUPAC Name [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate
Standard InChI InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1
Standard InChIKey GPEUOGREWRRXPI-KSZLIROESA-N
Isomeric SMILES CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
SMILES COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
Canonical SMILES COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
PubChem Compound 11359435
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator